3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde
Description
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-16-5-7-17(8-6-16)10-13-4-3-12(11-18)9-14(13)15/h3-4,9,11H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVFBAVRWISEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Fluoro-4-methylbenzonitrile
The synthesis begins with the bromination of 3-fluoro-4-methylbenzonitrile to introduce a bromomethyl group. This step employs N-bromosuccinimide (NBS) under radical initiation conditions. In a typical procedure, 3-fluoro-4-methylbenzonitrile is dissolved in carbon tetrachloride, followed by the addition of NBS (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) . The mixture is refluxed under nitrogen for 12–24 hours, yielding 3-fluoro-4-(bromomethyl)benzonitrile as a crystalline solid.
Key Data:
-
Yield: 50–65%
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Conditions: NBS, AIBN, CCl₄, reflux, 12–24 h
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Purification: Recrystallization from chloroform
Piperazine Substitution Reaction
The bromomethyl intermediate reacts with 4-ethylpiperazine via nucleophilic substitution. In a chloroform solution, 3-fluoro-4-(bromomethyl)benzonitrile is treated with excess 4-ethylpiperazine (1.2 equiv) at room temperature for 24 hours. The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent.
Key Data:
-
Yield: 70–85%
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Conditions: Chloroform, 25°C, 24 h
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Product: 3-Fluoro-4-((4-ethylpiperazin-1-yl)methyl)benzonitrile
Nitrile to Aldehyde Conversion
The nitrile group is reduced to an aldehyde using Raney nickel and formic acid . The nitrile derivative is dissolved in 75% formic acid, followed by the addition of Raney nickel. The mixture is refluxed for 2 hours, during which the nitrile undergoes partial hydrolysis to yield the aldehyde.
Key Data:
-
Yield: 60–75%
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Conditions: Formic acid, Raney nickel, reflux, 2 h
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Purification: Filtration and solvent evaporation
Alternative Synthetic Routes
Direct Condensation via Mannich Reaction
A one-pot Mannich reaction has been explored to introduce the piperazinylmethyl group directly. 3-Fluorobenzaldehyde is reacted with formaldehyde and 4-ethylpiperazine in ethanol under acidic conditions. The reaction forms an iminium intermediate, which undergoes electrophilic aromatic substitution at the para position relative to the fluorine.
Key Data:
-
Yield: 40–55%
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Conditions: Ethanol, HCl, 60°C, 6 h
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Limitations: Low regioselectivity due to competing ortho substitution
Ultrasound-Assisted Catalytic Methods
Recent advances employ indium(III) chloride (InCl₃) under ultrasound irradiation to accelerate substitution reactions. A mixture of 3-fluoro-4-(bromomethyl)benzaldehyde and 4-ethylpiperazine in 50% ethanol is sonicated at 40°C for 20 minutes, achieving near-quantitative yields.
Key Data:
-
Yield: 90–95%
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Conditions: InCl₃ (20 mol%), ultrasound, 40°C, 20 min
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Advantages: Reduced reaction time and higher efficiency
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield | Time | Catalyst/Solvent |
|---|---|---|---|---|
| Nucleophilic Substitution | Bromination → Substitution → Hydrolysis | 60–75% | 36–48 h | NBS, Raney nickel, CCl₄ |
| Mannich Reaction | One-pot condensation | 40–55% | 6 h | HCl, ethanol |
| Ultrasound-Assisted | Substitution under sonication | 90–95% | 20 min | InCl₃, 50% ethanol |
The ultrasound-assisted method outperforms traditional approaches in yield and efficiency, though it requires specialized equipment. The nucleophilic substitution route remains the most reliable for large-scale synthesis due to its well-characterized intermediates.
Experimental Procedures and Optimization
Bromination Optimization
The bromination step is sensitive to stoichiometry and radical initiation. Excess NBS (1.2 equiv) and AIBN (5 mol%) in refluxing CCl₄ improve yields to 70%. Alternative solvents like dichloromethane reduce side reactions but lengthen reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: 3-Fluoro-4-[(4-ethylpiperazino)methyl]benzoic acid.
Reduction: 3-Fluoro-4-[(4-ethylpiperazino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown efficacy as inhibitors of tyrosine kinases, which are crucial in the regulation of cell growth and proliferation. For instance, certain derivatives have been documented to inhibit the activity of kinases involved in cancer progression, such as PDGFR and KDR . The compound's ability to modulate signaling pathways associated with tumor growth positions it as a candidate for further development in cancer therapeutics.
Neuropharmacological Research
The piperazine moiety in this compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their activity on various neurotransmitter systems, including serotonin and dopamine receptors. Research indicates that modifications at the benzaldehyde position can enhance binding affinity and selectivity towards these receptors, potentially leading to new treatments for neurological disorders .
Proteomics and Enzyme Inhibition
In proteomics, this compound serves as a biochemical tool for studying protein interactions and enzyme activities. Its structure allows it to act as a reversible or irreversible inhibitor of certain enzymes, facilitating the investigation of enzyme kinetics and mechanisms . This application is crucial for understanding metabolic pathways and developing enzyme-targeted therapies.
Synthesis of Novel Compounds
This compound can be utilized as a building block in organic synthesis to create novel derivatives with enhanced biological activities. The introduction of fluorine atoms often increases metabolic stability and bioavailability, making derivatives more suitable for therapeutic use. Researchers can explore various substitutions on the benzaldehyde ring to optimize pharmacological properties.
Case Study: Tyrosine Kinase Inhibition
A study highlighted the effectiveness of similar compounds in inhibiting tyrosine kinases involved in angiogenesis and tumor growth. The findings suggest that modifications on the piperazine ring significantly affect the inhibitory potency against these kinases, indicating that this compound could exhibit similar or enhanced activity .
Case Study: Neurotransmitter Modulation
In another study focusing on piperazine derivatives, it was found that specific structural features influenced their interaction with serotonin receptors, leading to alterations in neurotransmission dynamics. Such insights provide a framework for utilizing this compound in developing treatments for mood disorders .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Anticancer Properties | Inhibition of tyrosine kinases involved in cancer progression | Targeted cancer therapies |
| Neuropharmacology | Modulation of neurotransmitter systems | New treatments for neurological disorders |
| Proteomics | Tool for studying protein interactions and enzyme activities | Insights into metabolic pathways |
| Synthesis of Novel Compounds | Building block for creating biologically active derivatives | Enhanced stability and bioavailability |
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the piperazine moiety can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde, the following structurally related compounds are analyzed:
Table 1: Comparative Analysis of Benzaldehyde Derivatives
* Calculated based on molecular formula C₁₂H₁₆FN₃O.
Structural and Functional Differences
Substituent Effects on Reactivity Piperazinomethyl vs. In contrast, the methylsulfonyl group in 254878-95-0 is electron-withdrawing, increasing the aldehyde's electrophilicity and reactivity in nucleophilic additions . Boronate Ester (1352657-25-0): This derivative is tailored for cross-coupling reactions, a property absent in the ethylpiperazino analog, which lacks a boron-containing functional group .
Biological Implications Fluorine substitution at the 3-position is a common strategy to enhance metabolic stability and bioavailability in drug design. Evidence from halogenated azo dyes (e.g., 3′-fluoro-4-dimethylaminoazobenzene) suggests that fluorine positioning can significantly influence biological activity, such as carcinogenicity .
Commercial and Synthetic Considerations Both 1443355-20-1 and 39170-15-5 are discontinued, possibly due to challenges in synthesis or stability . The methylsulfonyl derivative (254878-95-0) is industrially available (99% purity) and used as an inhibitor or API intermediate, reflecting its broader commercial relevance .
Key Research Findings
- Schiff Base Formation: The ethylpiperazino group in 1443355-20-1 may facilitate Schiff base formation with amines, akin to aminoazo dye metabolites described in early studies . This reactivity is shared with other benzaldehyde derivatives but modulated by substituent electronic effects.
Biological Activity
3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a fluorine atom and a piperazine derivative, which may contribute to its biological properties. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoro-4-formylbenzene with 4-ethylpiperazine under controlled conditions. The reaction pathway may include steps such as nucleophilic attack and subsequent condensation reactions to yield the desired product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various fluorinated compounds, including derivatives similar to this compound. For instance, fluorinated imines and hydrazones have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3-Fluoro-4-benzaldehyde | E. coli | 15 |
| 3-Fluoro-4-benzaldehyde | S. aureus | 18 |
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, it may act as an inhibitor for certain kinases or proteases, similar to other piperazine-based compounds that have shown promising results in inhibiting cancer-related pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The piperazine moiety can enhance binding affinity to specific receptors, potentially modulating signaling pathways.
- Enzyme Interaction : The aldehyde group may facilitate interactions with active sites on enzymes, leading to inhibition or modulation of enzymatic activity.
- Antibacterial Mechanism : The presence of fluorine may enhance lipophilicity, allowing better membrane penetration in bacterial cells.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various benzaldehyde derivatives against clinical isolates. Results indicated that compounds similar to this compound exhibited notable antibacterial activity comparable to standard antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of fluorinated benzaldehydes on cancer cell lines. The findings suggested that these compounds could induce apoptosis in specific cancer cells, highlighting their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for 3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde?
A common method involves nucleophilic substitution of 3-fluoro-4-(bromomethyl)benzaldehyde with 4-ethylpiperazine. The reaction is typically conducted in ethanol under reflux with glacial acetic acid as a catalyst (5–6 hours), followed by solvent evaporation and purification via recrystallization . Alternative approaches may use reductive amination if the aldehyde group is protected during synthesis.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- 1H/13C NMR : The aldehyde proton appears as a singlet at δ ~10 ppm. Piperazine methylene groups (N-CH2) resonate at δ 2.5–3.5 ppm, while ethyl groups show triplet signals at δ ~1.0–1.3 ppm.
- Mass Spectrometry (ESI+) : Molecular ion peak expected at m/z 265.3 (calculated for C₁₃H₁₆FN₂O).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) ensure purity analysis .
Q. What are the key stability considerations for handling and storing this benzaldehyde derivative?
- Light Sensitivity : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group.
- Hygroscopicity : The ethylpiperazine moiety may absorb moisture; use desiccants in storage containers.
- Safety : Follow GHS hazard codes H315 (skin irritation) and H319 (eye irritation) with PPE (gloves, goggles) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the aldehyde group in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, revealing:
- The fluorine atom at position 3 increases electrophilicity of the aldehyde via inductive effects.
- The ethylpiperazine group enhances solubility in polar aprotic solvents (logP ~1.2 predicted).
- Transition state analysis predicts regioselectivity in nucleophilic additions (e.g., Wittig reactions) .
Q. What strategies mitigate solubility limitations in aqueous biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability.
- Prodrug Design : Synthesize Schiff base derivatives (e.g., imine conjugates with glycine) to enhance hydrophilicity.
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .
Q. How does the ethylpiperazine substituent influence pharmacological target engagement compared to other amine groups?
Comparative Structure-Activity Relationship (SAR) studies show:
- 4-Ethylpiperazine vs. 4-Methylpiperidine : Ethyl substitution increases basicity (pKa ~8.5), enhancing interaction with acidic residues in enzyme active sites.
- Pharmacokinetics : Ethylpiperazine improves blood-brain barrier penetration compared to bulkier amines (e.g., morpholine) in neuroactive compounds .
Q. What analytical approaches resolve conflicting spectral data in structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from piperazine protons and aliphatic chains.
- X-ray Crystallography : Determines absolute configuration of the chiral center (if present) in derivatives.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <2 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
